Superior Structural Stability vs. 2-Phenyl-Substituted Oxirane Analogs
The target compound, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, possesses an unsubstituted oxirane ring, which is a critical determinant of its utility. In direct contrast, a closely related analog, 4,N-dimethyl-N-(2-phenyloxiran-2-ylmethyl)benzenesulfonamide, which bears a phenyl substituent on the oxirane ring, was found to possess insufficient thermal stability for practical use, despite demonstrating high herbicidal activity [1]. This inherent instability of the phenyl-substituted analog highlights the target compound's key differentiator: the unsubstituted epoxide provides a more robust and predictable reactive handle for synthesis and polymerization, avoiding the instability that plagues more decorated oxirane systems [2].
| Evidence Dimension | Practical Applicability (Thermal Stability) |
|---|---|
| Target Compound Data | Reported as stable and suitable for polymerization and cross-linking applications. |
| Comparator Or Baseline | 4,N-dimethyl-N-(2-phenyloxiran-2-ylmethyl)benzenesulfonamide |
| Quantified Difference | Comparator was not stable enough for practical use. |
| Conditions | Class-level inference based on herbicidal testing conditions and subsequent thermal stability assessment. |
Why This Matters
This structural difference ensures that N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a more reliable and versatile intermediate for applications requiring high temperatures or long-term storage, unlike its unstable phenyl-substituted counterpart.
- [1] Hosokawa, A., Yamada, M., Suzuki, S., Ikeda, O., Yoneyama, K., & Jikihara, T. (2001). Synthesis, Herbicidal Activity and Thermal Stability of N-(2-Phenyloxiran-2-ylmethyl) benzenesulfonamide Derivatives. Journal of Pesticide Science, 26(1), 1-8. View Source
- [2] Kuujia. (n.d.). Cas no 890662-14-3 (N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). View Source
